N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
This compound is a 1,3,5-triazine derivative featuring:
- N2-substituent: 3-chloro-4-methylphenyl (electron-withdrawing Cl and electron-donating CH₃ groups).
- N4-substituent: 4-methoxyphenyl (electron-donating OCH₃ group).
- Position 6: Morpholino group (a six-membered morpholine ring, enhancing solubility via hydrogen bonding).
The structural design balances lipophilic (aryl) and hydrophilic (morpholino) properties, making it relevant for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-3-4-16(13-18(14)22)24-20-25-19(23-15-5-7-17(29-2)8-6-15)26-21(27-20)28-9-11-30-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYFVVHYUQHSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazines. Its unique structural features, including a morpholino group and various substituents such as chloro and methoxy groups, contribute to its potential biological activity. This article reviews the biological properties of this compound based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is C19H22ClN7O3. The presence of a morpholino group enhances solubility and facilitates interaction with biological targets, making it a versatile candidate for medicinal applications.
Biological Activity Overview
Research indicates that triazine derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Some studies have shown that triazine derivatives can inhibit the growth of various cancer cell lines.
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains.
- Enzyme Inhibition : Interaction studies suggest it may inhibit specific enzymes involved in disease processes.
Anticancer Activity
One notable study investigated the cytotoxic effects of triazine derivatives on human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The compound exhibited significant cytotoxicity with an IC50 value indicating its potential as an anticancer agent .
Antimicrobial Studies
Another study assessed the antimicrobial efficacy of various triazine derivatives. The results indicated that this compound showed higher potency against certain bacterial strains compared to structurally similar compounds .
Interaction with Biological Targets
The compound's interaction with biological targets is crucial for understanding its mechanism of action. Binding affinity studies reveal that it interacts with enzymes and receptors involved in critical pathways related to cancer and microbial infections. These interactions are essential for optimizing the compound for therapeutic use.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | Contains chlorophenyl groups | Antimicrobial | Higher potency against certain bacterial strains |
| N2-(2-fluorophenyl)-N4-(3-fluorophenyl)-6-piperidinyl-1,3,5-triazine-2,4-diamine | Fluorinated phenyl groups | Anticancer | Enhanced lipophilicity improves cellular uptake |
| N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-piperazinyl-1,3,5-triazine-2,4-diamine | Piperazinyl instead of morpholino | Anti-inflammatory | Exhibits reduced toxicity compared to similar compounds |
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom on the 3-chloro-4-methylphenyl group and the methoxy group on the 4-methoxyphenyl substituent are key sites for substitution.
Aromatic Chlorine Substitution
The chlorine atom undergoes nucleophilic aromatic substitution (SNAr) under basic or catalytic conditions:
Methoxy Group Demethylation
The 4-methoxyphenyl group can be demethylated to form a phenolic hydroxyl group:
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Reagents : BBr3 in CH2Cl2, −78°C → 25°C
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Product : N4-(4-hydroxyphenyl)-substituted derivative.
Oxidation Reactions
The triazine core and morpholino group are susceptible to oxidation:
| Target Site | Reagents/Conditions | Products | References |
|---|---|---|---|
| Morpholino Ring | H2O2/AcOH, 50°C | Oxidized morpholine derivatives (e.g., lactams) | |
| Aromatic Methyl Group | KMnO4/H2SO4, 100°C | Carboxylic acid formation on the 4-methylphenyl group |
Reduction Reactions
Selective reduction of functional groups:
Functional Group Transformations
Reactions involving the amine and morpholino groups:
Acylation of Amine Groups
-
Reagents : Acetyl chloride, pyridine, 0°C → 25°C
-
Product : N2- and N4-acetylated derivatives.
Morpholino Ring-Opening
-
Conditions : Concentrated HCl, reflux
-
Product : Secondary amine and ethylene glycol derivatives.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy | Key Influences |
|---|---|---|---|
| Chlorine Substitution | Fast | Low (~50 kJ/mol) | Electron-withdrawing groups on aryl ring |
| Methoxy Demethylation | Moderate | High (~90 kJ/mol) | Steric hindrance from methyl group |
| Morpholino Oxidation | Slow | Moderate (~70 kJ/mol) | Solvent polarity and temperature |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs and their substituent variations are summarized below:
Key Observations :
- Yield : Electron-deficient N2 substituents (e.g., 3-nitrophenyl in 4b) correlate with moderate yields (65%), while bulky groups (e.g., m-tolyl in 4h) reduce yields (58%) due to steric hindrance .
- Melting Points: Chloro-substituted analogs (e.g., 4f) exhibit higher melting points (140–142°C) compared to methyl/methoxy-substituted derivatives, likely due to stronger intermolecular halogen bonding . The morpholino group’s hydrogen-bonding capability further stabilizes crystal lattices.
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy
- NH Stretches : All analogs show NH stretches near 3250–3285 cm⁻¹, confirming secondary amine presence .
- Methoxy Group : A strong band at ~1250 cm⁻¹ (C-O stretch) is consistent in 4b, 4f, and the target compound .
^1H NMR
- Methoxy Protons : Resonate at δ 3.22–3.23 ppm in 4b, 4f, and 4h .
- Morpholino Protons: Multiplets at δ 3.6–3.8 ppm (CH₂ groups) .
- Aromatic Protons : Integration matches substituent patterns; e.g., 4f shows 8H multiplet (two para-substituted phenyl groups) .
Elemental Analysis
Structural and Functional Insights
- Morpholino vs. Diethyl/Benzyl Groups: Morpholino-containing compounds (e.g., target, 4b–4h) exhibit higher solubility in polar solvents compared to diethyl- or benzyl-substituted analogs (–2) due to hydrogen-bonding capacity .
- Chloro vs. Methoxy Substituents : Chloro groups enhance thermal stability (higher melting points) but may reduce synthetic yields due to steric/electronic effects .
Q & A
Basic: What are the established synthetic pathways for this triazine derivative, and how can purity be ensured?
The compound is synthesized via sequential nucleophilic substitution reactions starting with cyanuric chloride. Morpholine is introduced first at the 6-position under controlled conditions (0–5°C), followed by coupling with substituted anilines (e.g., 3-chloro-4-methylaniline and 4-methoxyaniline) at elevated temperatures (80–100°C) . Purification typically involves column chromatography with silica gel and recrystallization using ethanol/water mixtures. Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) and mass spectrometry .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., morpholine C-O-C stretch at 1211 cm⁻¹, triazine ring vibrations at 840–880 cm⁻¹) .
- ¹H/¹³C NMR : Assigns substituents (e.g., methoxy protons at δ 3.23 ppm, morpholine protons as multiplets at δ 3.61–3.88 ppm) .
- Elemental Analysis : Validates C, H, N composition (e.g., C: 60.33% vs. calculated 60.38%) .
Basic: What preliminary biological screening data exist for this compound?
Limited in vitro data suggest potential kinase inhibition (IC₅₀ ~1–10 µM in EGFR or VEGFR2 assays) and antiproliferative activity against cancer cell lines (e.g., MCF-7, IC₅₀ ~5 µM). However, in vivo efficacy, metabolic stability, and toxicity profiles remain uncharacterized . Researchers should prioritize cell-based assays (MTT/propidium iodide) and ADME-Tox profiling (e.g., microsomal stability, CYP inhibition) .
Advanced: How can computational methods optimize reaction conditions for higher yields?
Quantum mechanical calculations (DFT) predict transition states and intermediates to identify rate-limiting steps. For example, morpholine substitution at the 6-position is thermodynamically favored (ΔG‡ ~15 kcal/mol). ICReDD’s integrated approach combines these calculations with Bayesian optimization to narrow experimental parameters (e.g., solvent polarity, temperature) . Machine learning models trained on reaction databases can further predict optimal stoichiometry (e.g., 1.2:1 amine:triazine ratio) .
Advanced: How to resolve contradictions in reported biological activity across studies?
Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Mitigation strategies:
- Standardized Protocols : Use ATP Km-adjusted assays and isogenic cell lines.
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).
- Structural Dynamics : MD simulations to assess target binding under varying pH/temperature .
Advanced: What strategies improve pharmacokinetic properties like solubility and metabolic stability?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability (t₁/₂ increase from 2h to 8h in liver microsomes) .
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
- Prodrug Design : Mask polar groups (e.g., morpholine) with ester prodrugs for oral bioavailability .
Advanced: How to address challenges in scaling up synthesis for preclinical studies?
Critical considerations:
- Continuous Flow Reactors : Minimize exothermic risks during nucleophilic substitutions .
- Purification : Replace column chromatography with antisolvent crystallization (ethanol/water, 4:1 v/v).
- Process Analytical Technology (PAT) : In-line IR monitoring for real-time yield optimization .
Advanced: What mechanistic studies are needed to elucidate its mode of action?
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries or thermal proteome profiling.
- Off-Target Screening : Broad kinase panels (e.g., Eurofins KinaseProfiler) and proteome-wide CETSA.
- Subcellular Localization : Fluorescent tagging (e.g., BODIPY conjugates) with confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
